![molecular formula C18H17ClN2O2 B018054 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147687-17-0](/img/structure/B18054.png)
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a chloroethyl group, a methyl group, and a benzyloxy group attached to a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
The synthesis of 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the chloroethyl group: This is achieved through a substitution reaction where a suitable chloroethylating agent is used.
Benzyloxylation: The benzyloxy group is introduced through a reaction with benzyl alcohol or benzyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Properties
This compound is recognized for its structural resemblance to certain antipsychotic agents, particularly those targeting serotonin receptors. Its derivatives have been studied for their potential efficacy in treating schizophrenia and other psychiatric disorders. The chloroethyl group is believed to enhance the compound's interaction with biological targets, thereby increasing its pharmacological activity .
Research on Metabolites
Research indicates that 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one serves as an intermediate in the synthesis of various metabolites, including deuterated forms of antipsychotic drugs like risperidone. These metabolites are crucial for understanding drug metabolism and pharmacokinetics .
Organic Synthesis
Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with specific biological activities. This versatility makes it a valuable asset in the development of new pharmaceuticals and research chemicals .
Synthesis of Reference Standards
As a reference standard, this compound is essential for quality control in pharmaceutical manufacturing. It ensures the consistency and reliability of analytical methods used to assess the purity and potency of related compounds .
Analytical Chemistry
Quality Control and Standardization
The compound is employed in laboratories as a reference material for various analytical techniques, including HPLC (High-Performance Liquid Chromatography) and mass spectrometry. These methods are critical for ensuring that pharmaceutical products meet regulatory standards for safety and efficacy .
Safety and Handling
Due to its classification as an irritant, proper safety protocols must be followed when handling this compound in laboratory settings. Safety data sheets (SDS) provide essential information on handling procedures and emergency measures .
- Antipsychotic Development : A study published in a pharmacology journal explored the effects of various derivatives of this compound on serotonin receptor activity. The results indicated promising antipsychotic-like effects in preclinical models, suggesting further investigation into its therapeutic potential .
- Synthesis Pathway Optimization : Researchers optimized the synthetic pathway for producing this compound to enhance yield and purity. The findings were published in an organic chemistry journal, highlighting the importance of this compound as an intermediate in pharmaceutical synthesis .
- Analytical Method Validation : A recent study validated an HPLC method using this compound as a reference standard to quantify related substances in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, confirming the compound's role in quality control processes .
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzyloxy group may enhance the compound’s binding affinity to its targets, while the pyrido[1,2-a]pyrimidin-4-one core provides the structural framework necessary for its biological activity .
Comparison with Similar Compounds
Similar compounds to 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one include:
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar core structure but lacks the benzyloxy group, which may result in different biological activities and properties.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is similar but does not have the benzyloxy group, which can affect its reactivity and interactions with biological targets
The presence of the benzyloxy group in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a unique candidate for further research.
Biological Activity
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. With the molecular formula and a molecular weight of 328.79 g/mol, this compound exhibits unique structural characteristics that contribute to its biological activity.
Chemical Structure
The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is modified by a chloroethyl group, a methyl group, and a benzyloxy group. The presence of these functional groups is crucial for its interaction with biological targets.
Chemical Structure Representation:
- Molecular Formula:
- CAS Number: 147687-17-0
- SMILES Notation: CC1=C(CCCl)C(=O)N2C=CC=C(OCc3ccccc3)C2=N1
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The chloroethyl group can react with nucleophiles, leading to the inhibition of key cellular processes. The benzyloxy group enhances binding affinity to biological targets, while the pyrido[1,2-a]pyrimidin-4-one core provides structural stability necessary for its pharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell proliferation and survival.
Case Study:
In a study involving human leukemia cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. These findings suggest its potential as an anticancer therapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
In one study, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks benzyloxy group | Reduced anticancer activity |
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks benzyloxy group | Lower binding affinity |
The presence of the benzyloxy group in this compound is crucial for enhancing its biological activity compared to these similar compounds.
Properties
IUPAC Name |
3-(2-chloroethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-15(9-10-19)18(22)21-11-5-8-16(17(21)20-13)23-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZLZGAIWJGCIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593032 | |
Record name | 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147687-17-0 | |
Record name | 3-(2-Chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147687-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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